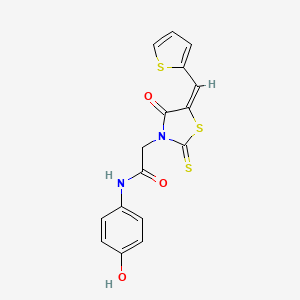
(E)-N-(4-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H12N2O3S3 and its molecular weight is 376.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-(4-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a thiazolidinone ring, a thiophene moiety, and a hydroxyphenyl group, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N2O3S3, with a molecular weight of 418.6 g/mol. The IUPAC name is N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O3S3 |
| Molecular Weight | 418.6 g/mol |
| IUPAC Name | N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide |
| InChI Key | HVYLIMURHCKTCX-VBKFSLOCSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The thiazolidinone ring and thiophene moiety are believed to enhance the compound's binding affinity, influencing its overall biological effects.
Antioxidant Activity
Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. For instance, modifications at specific positions can enhance their ability to inhibit lipid peroxidation. Compounds similar to this compound have shown promising results in assays measuring antioxidant capacity, such as the TBARS assay, which evaluates malondialdehyde levels as an indicator of lipid peroxidation .
Anticancer Activity
Studies have demonstrated the anticancer potential of thiazolidinone derivatives against various cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values ranging from 5.1 to 22.08 µM against HepG2 and MCF7 cell lines, indicating potent antiproliferative effects .
Case Studies and Research Findings
- Inhibition of Enzymatic Activity : A study highlighted that related compounds could inhibit horse radish peroxidase (HRP), suggesting potential applications in thyroid-related disorders due to their ability to modulate oxidative processes .
- Cytotoxicity Assessments : In vivo studies demonstrated low hepatotoxicity in animal models, where compounds similar to this compound were administered without significant adverse effects on liver function .
Summary of Biological Activities
Propriétés
IUPAC Name |
N-(4-hydroxyphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S3/c19-11-5-3-10(4-6-11)17-14(20)9-18-15(21)13(24-16(18)22)8-12-2-1-7-23-12/h1-8,19H,9H2,(H,17,20)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEICCPXVJWFTJ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














